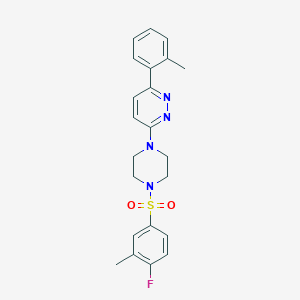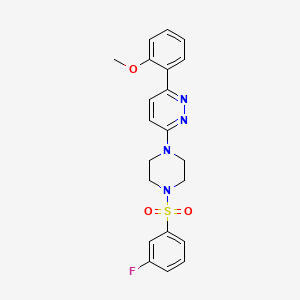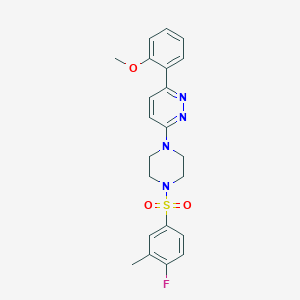
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Vue d'ensemble
Description
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, also known as FMPPTP, is a compound that has garnered significant interest in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase and phosphodiesterase, which are involved in various cellular processes such as cell signaling, proliferation, and apoptosis. 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has also been investigated as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with target enzymes and receptors, leading to the inhibition of their activity. The compound binds to the active site of enzymes and prevents the substrate from binding, thereby disrupting the enzymatic reaction. 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has also been shown to interact with several receptors, including serotonin and dopamine receptors, which are involved in neurotransmission and mood regulation.
Biochemical and Physiological Effects:
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has been shown to exhibit several biochemical and physiological effects, including inhibition of enzyme activity, induction of cell cycle arrest and apoptosis, and modulation of neurotransmission. The compound has also been shown to have anti-inflammatory and analgesic effects, which may be attributed to its interaction with the cyclooxygenase enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying their function and regulation. However, one of the limitations of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is its potential toxicity, which may affect the viability and function of cells and tissues. Therefore, careful consideration should be given to the concentration and duration of exposure when using 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments.
Orientations Futures
There are several future directions for research on 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, including its potential applications in drug discovery and development, its mechanism of action, and its effects on different cellular processes and systems. One area of interest is the development of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the compound's interactions with different enzymes and receptors, which may provide insights into their function and regulation. Additionally, the effects of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine on different cellular processes and systems, such as metabolism and immune function, warrant further investigation.
Propriétés
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-16-5-3-4-6-19(16)21-9-10-22(25-24-21)26-11-13-27(14-12-26)30(28,29)18-7-8-20(23)17(2)15-18/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSARLZYRZOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3398664.png)
![N-(3-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398668.png)
![N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398673.png)
![N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398681.png)
![N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398682.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398696.png)


![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3398723.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B3398739.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3398757.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3398760.png)